Chromatographic Retention: Ile vs. Leu Isomer
L-Isoleucyl-L-valyl-L-alanyl-L-serine is distinguished from its direct isomeric analog, L-alanyl-L-leucyl-L-valyl-L-serine (CHEBI:73375, identical C₁₇H₃₂N₄O₆ formula and mass), by the presence of isoleucine in the N-terminal position instead of leucine. In reversed-phase liquid chromatography, isoleucine exhibits a measurably higher retention coefficient than leucine under standard acidic conditions, meaning IVAS will elute at a later retention time than its Leu-containing isomer [1]. Systematic studies on peptide retention prediction demonstrate that residues with β-branched side chains (Ile, Val) contribute more significantly to hydrophobic retention than their γ-branched or straight-chain counterparts (Leu) [1]. This chromatographic difference provides a robust analytical handle for identity verification and purity assessment.
Supports isomer-specific identity verification by reversed-phase HPLC
Retention prediction model context; Ile contribution enhanced at elevated temperatures
| Evidence Dimension | Reversed-phase HPLC retention contribution |
|---|---|
| Target Compound Data | Isoleucine retention coefficient is higher than leucine; Ile residue increases peptide retention relative to Leu under standard 0.1% TFA, C18 column conditions [1] |
| Comparator Or Baseline | L-Alanyl-L-leucyl-L-valyl-L-serine (CHEBI:73375) – leucine-containing isomer; identical molecular formula C₁₇H₃₂N₄O₆, mass 388.5 g/mol [2] |
| Quantified Difference | Amino acid retention coefficients: Ile > Leu at all temperatures tested (20–60 °C); the difference is enhanced at elevated temperatures as Ile, Leu, Val, and Pro uniquely retain or increase their relative retention contribution with increasing temperature [1] |
| Conditions | Reversed-phase HPLC, C18 column, 0.1% trifluoroacetic acid (TFA) ion-pairing reagent, gradient elution, temperature range 20–60 °C [1] |
Why This Matters
Procurement of the correct Ile-containing isomer is critical because the isomeric Leu-containing peptide will co-elute in many standard LC methods but differ in retention, potentially causing misidentification, failed assay validation, or erroneous biological results.
- [1] Gilar, M. et al. (2009). Utility of Retention Prediction Model for Investigation of Peptide Separation Selectivity in Reversed-Phase Liquid Chromatography. Analytical Chemistry, 81(23), 9503–9511. View Source
- [2] ChEBI. L-Alanyl-L-leucyl-L-valyl-L-serine (CHEBI:73375). European Bioinformatics Institute. Retrieved from https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:73375 View Source
